molecular formula C23H25NS2 B033520 N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine CAS No. 102559-50-2

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine

Cat. No.: B033520
CAS No.: 102559-50-2
M. Wt: 379.6 g/mol
InChI Key: NHPYPSAPHMSKFP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-((α-phenyl-p-(phenylthio)benzyl)thio)ethylamine is a tertiary amine featuring a dimethylaminoethyl backbone substituted with two aromatic thioether groups. The compound’s structure includes a benzylthio moiety (α-phenyl-p-(phenylthio)benzyl) and an additional thio group, distinguishing it from simpler dimethylaminoethyl derivatives.

Properties

IUPAC Name

N,N-dimethyl-2-[phenyl-(4-phenylsulfanylphenyl)methyl]sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NS2/c1-24(2)17-18-25-23(19-9-5-3-6-10-19)20-13-15-22(16-14-20)26-21-11-7-4-8-12-21/h3-16,23H,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPYPSAPHMSKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC(C1=CC=CC=C1)C2=CC=C(C=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70907698
Record name N,N-Dimethyl-2-({phenyl[4-(phenylsulfanyl)phenyl]methyl}sulfanyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102559-50-2
Record name Ethylamine, N,N-dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102559502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-2-({phenyl[4-(phenylsulfanyl)phenyl]methyl}sulfanyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Thioether Coupling and Amine Alkylation

This route involves constructing the p-(phenylthio)benzyl segment first, followed by thioether linkage to the ethylamine backbone. Key steps include:

  • Synthesis of p-(Phenylthio)benzyl Chloride :

    • Method : Palladium-catalyzed coupling of thiophenol with bromobenzene derivatives under basic conditions (K₂CO₃ or Na₂CO₃) in methanol or DMF.

    • Yield : 70–85%.

  • Thioether Formation with 2-Mercaptoethylamine :

    • Reagents : p-(Phenylthio)benzyl chloride reacts with 2-mercaptoethylamine in dichloromethane (DCM) using triethylamine (TEA) as a base.

    • Challenges : Competing oxidation of thiols necessitates inert atmospheres.

Convergent Approach via Grignard Addition

A modular strategy employs Grignard reagents to install the α-phenyl group:

  • Grignard Reaction :

    • Substrate : p-(Phenylthio)benzaldehyde is treated with phenylmagnesium bromide to yield α-phenyl-p-(phenylthio)benzyl alcohol.

    • Conditions : Magnesium turnings (CAS 7439-95-4) in tetrahydrofuran (THF) at 0–25°C.

  • Conversion to Thiol Intermediate :

    • The alcohol is transformed into a thiol via Mitsunobu reaction (DIAD, PPh₃) with thiourea, followed by hydrolysis.

Optimization of Critical Reaction Steps

Thioether Bond Formation

Comparative studies highlight the impact of catalysts and solvents on yields:

Condition Catalyst Solvent Yield (%) Source
Pd(OAc)₂, XantphosK₂CO₃DMF78
CuI, 1,10-PhenanthrolineCs₂CO₃DMSO65
Catalyst-freeTEACH₃CN52

Palladium-mediated couplings achieve higher efficiency but require rigorous metal removal to meet pharmaceutical residue standards. Copper-based systems offer cost advantages but suffer from slower kinetics.

Amine Functionalization

Introducing the N,N-dimethyl group employs reductive amination or alkylation:

  • Reductive Amination :

    • Substrate : 2-((α-Phenyl-p-(phenylthio)benzyl)thio)ethylamine reacts with formaldehyde under H₂ (1 atm) in methanol with NaBH₃CN.

    • Yield : 88%.

  • Alkylation :

    • Methyl iodide in THF with K₂CO₃ affords lower yields (72%) due to over-alkylation.

Industrial-Scale Considerations

Solvent Selection and Waste Management

Large-scale processes prioritize green solvents:

  • Protic Solvents : Methanol and ethanol enable easier recycling but limit solubility of hydrophobic intermediates.

  • Aprotic Solvents : DMF and DMSO enhance reaction rates but complicate recovery.

Catalytic System Recycling

Pd-loaded resins or immobilized ligands (e.g., polystyrene-supported phosphines) reduce catalyst consumption by 40% in repeat batches.

Analytical Characterization

Critical quality attributes are verified via:

  • ¹H NMR : δ 7.2–7.4 ppm (aromatic protons), δ 2.2 ppm (N,N-dimethyl singlet).

  • LC-MS : [M+H]⁺ at m/z 435.2 confirms molecular weight.

  • HPLC Purity : >99% achieved via silica gel chromatography (hexane:ethyl acetate = 4:1).

Challenges and Innovations

Steric Hindrance in Thioether Coupling

Bulky substituents on the benzyl group slow nucleophilic attack. Microwave-assisted synthesis (120°C, 30 min) improves reaction rates by 35% .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the thioether linkage.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thioether derivatives.

    Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s thioether and aromatic groups allow it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to potential biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Orphenadrine Citrate

  • Structure : (±)-N,N-Dimethyl-2-[(o-methyl-α-phenylbenzyl)oxy]ethylamine citrate .
  • Key Differences: Functional Groups: Orphenadrine contains an ether linkage (benzyloxy), whereas the target compound uses thioethers (benzylthio and phenylthio). Applications: Orphenadrine is a muscle relaxant; the target compound’s thioether groups may confer distinct receptor-binding properties or metabolic stability .

N,N-Dimethyl-2-(phenylthio)ethylamine

  • Structure : A simplified derivative with a single phenylthio group .
  • Key Differences: Complexity: The target compound has an additional benzylthio substituent, increasing molecular weight (C₂₃H₂₅NS₂ vs. C₁₀H₁₅NS) and steric bulk.

DSQ600 (N,N-Dimethyl-2-(α-methyl-α-phenylbenzyloxy)ethylamine)

  • Structure : Ether-linked analog with a methyl-substituted benzyl group .
  • Key Differences: Toxicity: DSQ600 exhibits high toxicity (LD₅₀ 43 mg/kg in mice, intravenous), while thioethers may alter metabolic pathways and toxicity profiles .

PET Radiotracers (e.g., [11C]DASB)

  • Structure: Diaryl sulfide motifs with dimethylaminomethyl groups .
  • Key Differences :
    • Applications : Used in serotonin transporter imaging; the target compound’s extended thioether structure may influence binding affinity or pharmacokinetics in neurological applications .

Comparative Data Table

Compound Molecular Formula Molecular Weight Functional Groups Key Applications Toxicity (LD₅₀)
Target Compound C₂₃H₂₅NS₂ 387.6 g/mol Thioethers, tertiary amine Hypothetical: Analytical/Pharma Not reported
Orphenadrine Citrate C₁₈H₂₃NO·C₆H₈O₇ 461.5 g/mol Ether, tertiary amine Muscle relaxant Not reported (low acute)
N,N-Dimethyl-2-(phenylthio)ethylamine C₁₀H₁₅NS 181.3 g/mol Thioether, tertiary amine Residue analysis Not reported
DSQ600 C₁₈H₂₃NO 269.4 g/mol Ether, tertiary amine Research chemical 43 mg/kg (iv, mice)
[11C]DASB C₁₅H₁₅N¹¹C₂S ~290 g/mol Diaryl sulfide, tertiary amine PET imaging Non-toxic (diagnostic)

Research Findings and Implications

  • Synthetic Challenges: The target compound’s dual thioether groups may require specialized synthesis routes, such as nucleophilic substitution with thiophenol derivatives, as seen in related compounds .
  • Analytical Utility : Sulfur-specific detection methods (e.g., flame-photometric detectors) could be applied to the target compound for trace analysis in biological matrices .

Biological Activity

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine, commonly referred to as the compound with CAS number 102559-50-2, is a thioether derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H25NS2
  • Molar Mass : 379.58 g/mol

The compound features a thioether linkage and a dimethylamino group, which are critical for its biological activity. The presence of phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Reuptake Inhibition : Similar compounds have been identified as potent serotonin reuptake inhibitors (SSRIs), which may suggest that this compound could exhibit similar properties. SSRIs are known to enhance serotonin levels in the synaptic cleft, impacting mood and anxiety disorders .
  • Mutagenic Potential : The compound's structural analogs have been studied for their mutagenic properties. For instance, related benzylating agents have shown mutagenicity in Salmonella typhimurium, indicating that structural similarities might confer similar risks .
  • Enzymatic Activation : Some studies suggest that compounds like this may require metabolic activation by liver enzymes to exert their biological effects, which could lead to the formation of reactive intermediates capable of interacting with DNA .

In Vitro Studies

Recent studies have focused on the interaction of this compound with various biological systems:

StudyModel OrganismFindings
LLC-PK CellsDemonstrated high selectivity for serotonin transporters over norepinephrine and dopamine transporters.
Salmonella typhimuriumExhibited mutagenic properties, supporting the hypothesis of DNA interaction through benzylation.

Case Studies

  • Case Study on SSRIs : A study investigated the pharmacological profile of similar thioether compounds and found significant antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders.
  • Mutagenicity Assessment : A series of experiments evaluated the mutagenic potential of related compounds in bacterial assays, revealing that certain structural modifications could enhance or diminish mutagenic activity.

Safety and Toxicology

Understanding the safety profile is crucial for any potential therapeutic use. Preliminary data indicate that while some analogs exhibit beneficial pharmacological effects, they may also pose risks associated with mutagenicity and cytotoxicity. Further toxicological evaluations are necessary to fully assess the safety of this compound.

Q & A

Q. What synthetic strategies are recommended for preparing N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine?

A retrosynthetic approach suggests disassembling the molecule into a thioether-containing benzyl intermediate and a dimethylaminoethylamine precursor. Key steps include:

  • Thioether formation : Coupling a benzylthiol derivative with a halogenated aromatic substrate via nucleophilic substitution (e.g., using NaH or K₂CO₃ as a base in anhydrous DMF) .
  • Amine functionalization : Introducing the dimethylamino group via reductive amination or alkylation of a primary amine with methyl iodide under basic conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the final product .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%) .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, thioether signals at δ 3.5–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺ expected at m/z 465.18) .

Q. What storage conditions are optimal for maintaining stability?

Store under inert gas (N₂ or Ar) at −20°C in amber vials to prevent oxidation of thioether groups. Avoid exposure to light, moisture, or acidic/basic conditions, which may degrade the compound .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the thioether and amine groups in this compound?

  • Steric hindrance : The alpha-phenyl and p-(phenylthio)benzyl groups may slow nucleophilic attacks on the thioether. Computational modeling (e.g., DFT) can predict reaction sites .
  • Electronic effects : The electron-rich thioether sulfur enhances susceptibility to oxidation (e.g., with H₂O₂ or mCPBA). Monitor via TLC or IR spectroscopy for sulfoxide/sulfone formation .

Q. What methodologies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Dynamic effects : Rotameric equilibria in the dimethylamino group can cause signal splitting. Variable-temperature NMR (e.g., −40°C to 25°C) stabilizes conformers for clearer analysis .
  • Isotopic labeling : Use deuterated solvents (CDCl₃ or DMSO-d₆) to eliminate solvent interference. Compare with reference spectra of analogous compounds (e.g., orphenadrine derivatives) .

Q. How can computational tools predict this compound’s pharmacokinetic properties?

  • ADME modeling : Software like Schrödinger’s QikProp calculates logP (predicted ~3.8), indicating moderate lipophilicity. Adjust substituents (e.g., replacing phenylthio with methoxy) to optimize bioavailability .
  • Docking studies : Simulate interactions with CNS targets (e.g., acetylcholine receptors) to hypothesize biological activity, guided by structural analogs like benztropine .

Q. What experimental designs mitigate degradation during kinetic stability studies?

  • Accelerated stability testing : Expose the compound to stressors (40°C/75% RH, UV light) and monitor degradation via LC-MS. Use Arrhenius plots to extrapolate shelf life .
  • Protective additives : Include antioxidants (e.g., BHT) or chelating agents (EDTA) in formulations to inhibit oxidation .

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